molecular formula C15H17N5OS B12245414 3-{4-[(5-Methyl-1,3,4-oxadiazol-2-yl)methyl]piperazin-1-yl}-1,2-benzothiazole

3-{4-[(5-Methyl-1,3,4-oxadiazol-2-yl)methyl]piperazin-1-yl}-1,2-benzothiazole

Cat. No.: B12245414
M. Wt: 315.4 g/mol
InChI Key: NMWAESOEZBCMSK-UHFFFAOYSA-N
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Description

3-{4-[(5-Methyl-1,3,4-oxadiazol-2-yl)methyl]piperazin-1-yl}-1,2-benzothiazole is a complex organic compound that features a benzothiazole core linked to a piperazine ring, which is further substituted with a 5-methyl-1,3,4-oxadiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{4-[(5-Methyl-1,3,4-oxadiazol-2-yl)methyl]piperazin-1-yl}-1,2-benzothiazole typically involves multiple steps:

    Formation of the Benzothiazole Core: This can be achieved by cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative.

    Synthesis of the Piperazine Derivative: The piperazine ring is often synthesized separately and then functionalized with the 5-methyl-1,3,4-oxadiazole group.

    Coupling Reaction: The final step involves coupling the benzothiazole core with the functionalized piperazine derivative under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the synthesis to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiazole ring.

    Reduction: Reduction reactions can target the oxadiazole moiety or the benzothiazole ring.

    Substitution: Various substitution reactions can occur, especially at the piperazine ring and the benzothiazole core.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.

    Reduction: Common reducing agents include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents or nucleophiles can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzothiazole ring can lead to sulfoxides or sulfones.

Scientific Research Applications

3-{4-[(5-Methyl-1,3,4-oxadiazol-2-yl)methyl]piperazin-1-yl}-1,2-benzothiazole has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.

    Materials Science: The compound’s unique structure makes it a candidate for use in organic electronics and as a building block for advanced materials.

    Biological Research: It is used in the study of enzyme inhibition and receptor binding due to its ability to interact with various biological targets.

Mechanism of Action

The mechanism of action of 3-{4-[(5-Methyl-1,3,4-oxadiazol-2-yl)methyl]piperazin-1-yl}-1,2-benzothiazole involves its interaction with specific molecular targets:

    Molecular Targets: The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function.

    Pathways Involved: It may affect signaling pathways related to cell proliferation, apoptosis, or inflammation, depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

  • 3-{4-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]piperazin-1-yl}-1,2-benzothiazole
  • 3-{4-[(5-Methyl-1,3,4-thiadiazol-2-yl)methyl]piperazin-1-yl}-1,2-benzothiazole

Uniqueness

The unique combination of the benzothiazole core with the 5-methyl-1,3,4-oxadiazole moiety and the piperazine ring gives 3-{4-[(5-Methyl-1,3,4-oxadiazol-2-yl)methyl]piperazin-1-yl}-1,2-benzothiazole distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in medicinal chemistry and materials science.

Properties

Molecular Formula

C15H17N5OS

Molecular Weight

315.4 g/mol

IUPAC Name

2-[[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]methyl]-5-methyl-1,3,4-oxadiazole

InChI

InChI=1S/C15H17N5OS/c1-11-16-17-14(21-11)10-19-6-8-20(9-7-19)15-12-4-2-3-5-13(12)22-18-15/h2-5H,6-10H2,1H3

InChI Key

NMWAESOEZBCMSK-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(O1)CN2CCN(CC2)C3=NSC4=CC=CC=C43

Origin of Product

United States

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